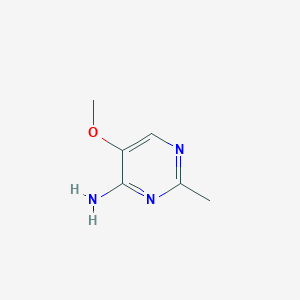

5-Methoxy-2-methylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Synthetic and Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. ignited.in Its core structure is integral to the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids, DNA and RNA. ignited.intandfonline.com This inherent biological relevance has made pyrimidine and its derivatives a focal point for extensive research in synthetic and medicinal chemistry. tandfonline.comnih.gov

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with a broad spectrum of pharmacological activities. core.ac.uk Marketed drugs containing the pyrimidine motif have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.gov The ability of pyrimidine derivatives to interact with various enzymes and biological targets within the cell contributes to their therapeutic potential. nih.gov Consequently, the pyrimidine scaffold is considered a "privileged" structure in drug discovery, continually being explored for the development of novel therapeutic agents to address a multitude of diseases, including those with emerging drug resistance. nih.govbohrium.com

The synthetic accessibility of pyrimidines further enhances their importance. core.ac.uk Numerous methods for the synthesis and derivatization of the pyrimidine core have been developed, providing chemists with the tools to create extensive libraries of compounds for biological screening. wjarr.com This has led to the discovery of many clinically successful drugs and ensures that the pyrimidine heterocycle will remain a key player in the future of medicinal chemistry. tandfonline.com

Structural Classification and General Characteristics of Aminopyrimidine Derivatives

Aminopyrimidines are a significant subclass of pyrimidine derivatives characterized by the presence of one or more amino groups attached to the pyrimidine ring. The position of the amino group, along with other substituents, profoundly influences the chemical and biological properties of the molecule. ijpsjournal.com For instance, 2-aminopyrimidines, which feature an amino group at the second position of the pyrimidine ring, are a widely studied class of compounds. ijpsjournal.com

The amino group in these derivatives can participate in various chemical interactions, including hydrogen bonding, which is crucial for binding to biological targets such as enzymes and receptors. ijpsjournal.com This ability to form specific interactions underlies the diverse pharmacological activities observed in aminopyrimidines, which include anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.commdpi.com

The general characteristics of aminopyrimidine derivatives include:

Versatility in Synthesis: They can be synthesized through various methods, often involving the reaction of a dichloropyrimidine with an appropriate amine. mdpi.com

Broad Biological Activity: They exhibit a wide range of biological effects, making them valuable leads in drug discovery. ijpsjournal.com

Structural Scaffolds: They serve as important starting materials for the synthesis of more complex fused heterocyclic systems. ijpsjournal.com

The structural diversity within the aminopyrimidine class is vast, with different substitution patterns leading to distinct biological profiles. This allows for the fine-tuning of molecular properties to optimize potency and selectivity for a particular biological target.

Specific Context of 5-Methoxy-2-methylpyrimidin-4-amine within the Substituted Pyrimidine Class

This compound belongs to the class of substituted pyrimidines, a group of compounds that have been extensively investigated for their therapeutic potential. researchgate.netmdpi.com The specific arrangement of substituents on the pyrimidine ring—a methoxy (B1213986) group at position 5, a methyl group at position 2, and an amino group at position 4—confers unique properties to this molecule.

While detailed research findings on this compound itself are not as widespread as for some other pyrimidine derivatives, its structural motifs are present in various biologically active compounds. The aminopyrimidine core is a well-established pharmacophore, and the presence of methoxy and methyl groups can influence factors such as metabolic stability, solubility, and binding affinity to target proteins.

For instance, related compounds like 4-amino-5-methoxymethyl-2-methylpyrimidine (B1597248) are known intermediates in the synthesis of Vitamin B1 (thiamine). google.compharmaffiliates.com Furthermore, other substituted pyrimidines with similar functional groups are explored for their potential as enzyme inhibitors and in materials science. evitachem.com The structural complexity and the combination of functional groups make this compound a compound of interest for further investigation in medicinal chemistry and drug development.

Table of Compound Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| CAS Number | 1696540-73-4 bldpharm.com |

| Synonyms | 5-Methoxy-2-methylpyridin-4-amine bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMMNPANMKXATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 2 Methylpyrimidin 4 Amine and Pyrimidine Amines

Electrophilic Aromatic Substitution Patterns on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electron deficiency makes electrophilic aromatic substitution reactions on an unsubstituted pyrimidine ring challenging. wikipedia.orgbhu.ac.in The nitrogen atoms decrease the electron density of the ring, making it less susceptible to attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for electrophilic substitution, the ring nitrogens are likely to be protonated, further deactivating the ring. bhu.ac.ingcwgandhinagar.com

However, the presence of activating, electron-donating groups, such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, can significantly enhance the ring's reactivity towards electrophiles. researchgate.net These groups increase the electron density of the pyrimidine ring, thereby facilitating electrophilic attack. researchgate.net For substituted pyrimidines, electrophilic substitution preferentially occurs at the C-5 position, which is the most electron-rich position on the ring. wikipedia.orgresearchgate.netslideshare.net Reactions such as nitration, halogenation, and nitrosation have been observed on pyrimidines bearing activating substituents. wikipedia.org For instance, pyrimidines with one activating group can undergo halogenation, and those with two activating groups can even undergo diazo coupling. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgacs.org This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. beilstein-journals.org The positions most activated towards nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the Meisenheimer intermediate can be effectively delocalized by both nitrogen atoms. wikipedia.orgbhu.ac.in Halogenated pyrimidines are particularly useful substrates for SNAr reactions, with halogens at the 2, 4, and 6 positions serving as excellent leaving groups. acs.orgbeilstein-journals.org

The general order of reactivity for nucleophilic substitution on halopyrimidines is C-4(6) > C-2 >> C-5. acs.org This pattern is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate when attack occurs at the C-4 or C-6 position, compared to the ortho-quinoid intermediate formed from attack at the C-2 position. acs.org

The regioselectivity of nucleophilic substitution on polysubstituted pyrimidines is a complex interplay of electronic and steric factors. While the general reactivity order (C-4/C-6 > C-2) holds true in many cases, the nature of the substituents on the ring can significantly influence the outcome. wuxiapptec.com

For example, in 2,4-dichloropyrimidines, nucleophilic attack typically occurs selectively at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position, such as a methoxy or amino group, can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Quantum mechanical calculations have shown that while an electron-donating group at C-6 increases the LUMO (Lowest Unoccupied Molecular Orbital) contribution at C-2, making it more reactive, it doesn't fully explain the observed high selectivity for C-2 substitution. wuxiapptec.com

Steric hindrance also plays a crucial role. A bulky substituent at the C-5 position can hinder nucleophilic attack at the adjacent C-4 and C-6 positions, potentially leading to increased substitution at the C-2 position. wuxiapptec.com The use of different nucleophiles and reaction conditions can also be tailored to achieve the desired regioselectivity. For instance, in reactions of 2,4,6-trichloropyrimidine (B138864) with anilines, the use of polar solvents like ethanol (B145695) can enhance the selectivity for the C-4 isomer. acs.org

Elucidation of Reaction Mechanisms in Pyrimidine Transformations

The formation of the pyrimidine ring can be achieved through various synthetic strategies, often involving the condensation of a three-carbon unit with an amidine. wikipedia.org One of the earliest methods, the Pinner synthesis, involves the reaction of an ethyl acetoacetate (B1235776) with an amidine. wikipedia.org

The functionalization of the pyrimidine ring often proceeds through mechanisms involving addition-elimination or ring-opening and recyclization pathways. For instance, the conversion of uracil (B121893) to cytosine is catalyzed by CTP synthase, which involves the hydrolysis of glutamine to provide an ammonia (B1221849) source for the amination at position 4. umich.edu

In some cases, the pyrimidine ring can undergo transformations where the ring itself is altered. These can include:

Degenerate ring transformations , where a ring nitrogen is exchanged with a nitrogen from the nucleophile.

Ring contractions , where the pyrimidine ring is converted to a five-membered ring, such as a pyrazole. wur.nl This can occur, for example, through the reaction of an N-alkylpyrimidinium salt with hydrazine (B178648), which involves nucleophilic attack at C-6, ring opening, and subsequent recyclization. wur.nl

Ring-opening , which can be initiated by nucleophilic attack, leading to acyclic intermediates that can then undergo further reactions. researchgate.netresearchgate.net For example, the reaction of a trifluoromethyl-activated pyrimidine with a secondary amine can lead to ring-opening to form an aza-Zincke imine intermediate. researchgate.net

Catalysis plays a vital role in modern pyrimidine synthesis, enabling more efficient and selective reactions. Transition metal catalysts, in particular, have been extensively used.

Table 1: Catalysts in Pyrimidine Synthesis

| Catalyst Type | Reaction | Mechanistic Highlights |

|---|---|---|

| Nickel complexes | Dehydrogenative coupling of alcohols and amidines | Can proceed via a two-electron hydride transfer or a one-electron hydrogen atom transfer for alcohol dehydrogenation. mdpi.com |

| Iron complexes | Reaction of carbonyl derivatives and amidines | Involves the formation of an enamine intermediate followed by a β-elimination and cyclization. mdpi.com |

| Iridium-pincer complexes | [3+1+1+1] cycloaddition of amidines and alcohols | Proceeds through a sequence of condensation and dehydrogenation steps for selective C-C and C-N bond formation. mdpi.com |

| Copper catalysts | Cyclization of ketones with nitriles | Involves the nitrile acting as an electrophile, leading to consecutive C-C and C-N bond formations. mdpi.com |

These catalytic cycles often involve steps like alcohol dehydrogenation (a "hydrogen-borrowing" mechanism) to form an aldehyde in situ, which then participates in the condensation reaction. researchgate.net

Intrinsic Chemical Stability and Reactivity Profiles of 5-Methoxy-2-methylpyrimidin-4-amine

The compound this compound possesses a unique reactivity profile due to its specific substitution pattern. cymitquimica.comuni.lu

Stability : The aromatic pyrimidine core provides a degree of stability. cymitquimica.com The compound is typically a solid at room temperature and exhibits moderate thermal stability. cymitquimica.cominnospk.com

Reactivity : The presence of both an electron-donating amino group at C-4 and a methoxy group at C-5 significantly influences its reactivity. cymitquimica.com

The amino group at C-4 can act as a nucleophile. For example, 2-aminopyrimidines can react with formaldehyde (B43269) at the amino group to form methylol or methylenebis derivatives. nih.gov It also makes the amino group acidic, allowing for ionization in basic media. cdnsciencepub.com

The methoxy group at C-5 is an activating group that increases the electron density of the ring, particularly at the ortho and para positions.

The combination of these groups makes the pyrimidine ring more susceptible to electrophilic attack at the C-6 position, which is ortho to the activating methoxy group and para to the amino group.

The amino and methoxy groups can also influence the compound's solubility and its potential to engage in hydrogen bonding. cymitquimica.comcymitquimica.com

The chloromethyl derivative, 5-(chloromethyl)-2-methylpyrimidin-4-amine, is noted to be a reactive compound where the chloromethyl group can undergo nucleophilic substitution.

Computational studies, such as HOMO-LUMO analysis, can be used to predict the chemical stability and reactivity of pyrimidine derivatives. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

Compound List

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| 2-Aminopyrimidine |

| 2,4-Dichloropyrimidine (B19661) |

| 2,4,6-Trichloropyrimidine |

| Uracil |

| Cytosine |

| Pyrazole |

| Formaldehyde |

| Hydrazine |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methoxy 2 Methylpyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and connectivity of each atom in the molecule can be mapped out.

One-dimensional NMR provides fundamental information about the number and type of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. In the ¹H NMR spectrum of 5-Methoxy-2-methylpyrimidin-4-amine, distinct signals are expected for the protons of the methyl group, the methoxy (B1213986) group, the amine group, and the pyrimidine (B1678525) ring. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom.

For instance, in related pyrimidine derivatives, such as 5-fluoro-2-methylpyrimidine-4-amine, the methyl protons appear as a singlet around δ 2.30 ppm, while the amine protons are observed as a broad singlet around δ 7.11 ppm. beilstein-journals.org The aromatic proton on the pyrimidine ring is typically found further downfield. beilstein-journals.org The analysis of substituted pyrimidines confirms these general regions, with methoxy group protons appearing around 3.7-4.0 ppm. beilstein-journals.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on values for structurally similar compounds found in literature.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -CH₃ | ~2.3 - 2.5 | ~20 - 25 |

| Methoxy | -OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| Amine | -NH₂ | ~7.0 - 7.5 (broad) | N/A |

| Pyrimidine Ring | C2 | N/A | ~160 - 165 |

| C4 | N/A | ~150 - 155 | |

| C5 | N/A | ~135 - 140 | |

| C6 | ~7.8 - 8.2 | ~140 - 145 |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities and confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. For example, it would link the methyl proton signal to the methyl carbon signal. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. dntb.gov.ua

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. nih.gov C-H stretching vibrations for the methyl and aromatic groups appear around 2900-3100 cm⁻¹. researchgate.net The stretching vibrations for the C=N and C=C bonds within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ range, while the C-O stretching of the methoxy group would appear around 1050-1250 cm⁻¹. researchgate.net Studies on similar heterocyclic compounds have used these techniques to confirm structural features. beilstein-journals.orgresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Methyl/Aromatic | C-H Stretch | 2900 - 3100 |

| Pyrimidine Ring | C=N / C=C Stretch | 1500 - 1650 |

| Methoxy (-OCH₃) | C-O Stretch | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. savemyexams.com

For this compound (C₆H₉N₃O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass. The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, which is a useful diagnostic tool known as the nitrogen rule. libretexts.org

High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. beilstein-journals.org The fragmentation pattern provides a fingerprint of the molecule. Plausible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃, a loss of 15 Da) from the methoxy group or the loss of neutral molecules like hydrogen cyanide (HCN) from the pyrimidine ring, which are common pathways for related heterocyclic compounds. nih.gov

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₆H₉N₃O |

| Monoisotopic Mass | 139.0746 Da |

| Molecular Ion Peak [M]⁺ | m/z 139 |

| Key Fragment | [M-CH₃]⁺ (loss of methyl radical) |

| Key Fragment | [M-HCN]⁺ (loss of hydrogen cyanide) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not publicly available, analysis of related pyrimidine structures provides valuable insight. For example, the crystal structure of 4-amino-5-hydroxymethyl-2-methylpyrimidine has been determined, revealing the precise geometry of the pyrimidine core and its substituents. nih.gov X-ray diffraction studies on other substituted amine derivatives have also been crucial in confirming their molecular structures and understanding their packing in the crystal lattice. ucla.edu This method would provide the ultimate proof of structure for this compound, should a suitable single crystal be grown.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study conjugated systems. The pyrimidine ring in this compound contains π-bonds and non-bonding electrons (on nitrogen and oxygen atoms), making it UV-active.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net Studies on similar molecules, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have been characterized by UV-Vis spectroscopy to investigate their electronic properties. tandfonline.commaterialsciencejournal.org The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the specific substitution pattern on the aromatic ring. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Methylpyrimidin 4 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural characteristics of molecular systems. For 5-Methoxy-2-methylpyrimidin-4-amine, DFT calculations, often employing the B3LYP method with various basis sets like 6-311++G(d,p), provide significant insights into its fundamental properties. researchgate.netsemanticscholar.org These theoretical approaches allow for the accurate prediction of molecular geometry, electronic energies, and other properties that are of interest for biological, physical, and pharmaceutical applications. researchgate.net

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. semanticscholar.org For pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to determine optimized structures, which serve as the foundation for subsequent calculations of properties like vibrational frequencies, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis. semanticscholar.org

A detailed comparison of experimental and computed bond lengths and angles for a related pyrimidine derivative is presented below, showcasing the reliability of DFT calculations.

Table 1: Comparison of Experimental and Calculated Geometric Parameters

| Parameter | Experimental Value (Å/°) | Calculated Value (Å/°) |

|---|---|---|

| C-S Bond Length | 1.737 | 1.767 |

| C-N Bond Length | 1.357 | 1.354 |

| C-C Bond Length Range | 1.35 - 1.50 | 1.34 - 1.50 |

| N-H Bond Length Range | 0.835 - 0.862 | 1.00 - 1.101 |

This table illustrates the close correlation between experimental data obtained from X-ray crystallography and theoretical data from DFT calculations for a similar heterocyclic compound, with R² values for bond lengths and angles being 0.972 and 0.998, respectively. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmaterialsciencejournal.org

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized and thus more reactive, as less energy is required to excite electrons from the ground state. researchgate.netmaterialsciencejournal.org Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net Computational studies on pyrimidine derivatives have utilized FMO analysis to predict their stability and potential for charge transfer within the molecule. researchgate.netnih.gov For instance, the HOMO-LUMO energy gap for a related pyran carboxylate compound was calculated to be 4.54 eV, indicating a stable molecular structure. materialsciencejournal.org The reactivity of a molecule can be gauged by this energy difference, with a larger gap suggesting less likelihood of a reaction proceeding under certain conditions. wuxiapptec.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.52 |

| Energy Gap (ΔE) | 4.54 |

This table presents the calculated HOMO and LUMO energies and the resulting energy gap for a related ethyl carboxylate compound, providing insight into its electronic stability. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate areas of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and strong positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green areas denote regions with intermediate potential. researchgate.net For pyrimidine derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding. asianpubs.orgtandfonline.com For example, in related heterocyclic systems, the MEP map has been used to identify the nitrogen atoms as potential proton acceptor sites. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the chemist's Lewis structure concept. uni-muenchen.de This method is particularly useful for understanding charge delocalization and hyperconjugative interactions within a molecule. acs.org

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C4-C9) | π(C1-C3) | 181.65 |

| π(C12-C13) | π(C14-C17) | 105.38 |

| LP(2) O15 | π*(C14-C17) | 21.43 |

This table shows the stabilization energies from key donor-acceptor interactions in a related propenone molecule, highlighting the significant charge delocalization present. tandfonline.com

Intermolecular Interaction Analysis in Pyrimidine Assemblies

The study of intermolecular interactions is crucial for understanding the solid-state properties of crystalline materials, including their packing, stability, and physical characteristics. For pyrimidine derivatives, these interactions play a significant role in the formation of supramolecular structures. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. semanticscholar.orgiucr.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov

Table 4: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.8 |

| O···H/H···O | 17.9 |

| C···H/H···C | 13.8 |

| N···H/H···N | 8.3 |

| C···C | 4.1 |

| C···O/O···C | 2.8 |

| C···N/N···C | 1.7 |

| O···O | 1.1 |

| O···N/N···O | 0.9 |

| N···N | 0.6 |

This table quantifies the relative contributions of various intermolecular contacts to the total Hirshfeld surface for a bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (B1238265) salt, illustrating the prevalence of different interaction types. iucr.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the topology of electron density (ρ(r)) and elucidate the nature of chemical bonds and intermolecular interactions. researchgate.net For pyrimidine systems, such as the related compound 2-amino-4-methoxy-6-methylpyrimidinium (the protonated form of 2-amino-4-methoxy-6-methylpyrimidine), QTAIM analysis has been instrumental in characterizing the non-covalent interactions that stabilize its crystal structure. nih.govresearchgate.net

The theory focuses on identifying bond critical points (BCPs), which are locations between two interacting atoms where the electron density is at a minimum along the path connecting them but at a maximum in the other two directions. The properties of the electron density at these BCPs, such as the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. researchgate.netup.ac.za

Electron Density (ρ(r)) : A higher value of ρ(r) at the BCP indicates a greater concentration of electronic charge and a stronger interaction. researchgate.net

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of chemical bonds. A negative value (∇²ρ(r) < 0) signifies a 'shared' interaction, typical of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) indicates a 'closed-shell' interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted at the BCP. up.ac.za

In studies of salts formed between 2-amino-4-methoxy-6-methylpyrimidinium and various acids, QTAIM analysis confirmed that the interactions, including hydrogen bonds, were of the closed-shell type. researchgate.net For instance, in the analysis of 2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoate, the topological parameters for the hydrogen bonds were calculated. The values of ρ(r) and ∇²ρ(r) at the BCP of the protonated region were found to be 0.357 e Å⁻³ and 3.2 e Å⁻⁵, respectively, validating the presence and nature of the hydrogen bonding contacts. researchgate.net

| Interaction | Electron Density (ρ(r)) [e Å⁻³] | Laplacian of Electron Density (∇²ρ(r)) [e Å⁻⁵] | Interaction Type |

|---|---|---|---|

| N-H···O | 0.357 | 3.200 | Closed-Shell (Hydrogen Bond) |

| O-H···O | 0.261 | 2.889 | Closed-Shell (Hydrogen Bond) |

Theoretical Studies on Hydrogen Bonding Networks in Crystal Structures

These studies reveal that the pyrimidine ring's nitrogen atoms and the amino group act as effective hydrogen bond acceptors and donors. When co-crystallized with carboxylic acids, robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, are formed. nih.gov A common and highly stable motif observed is the R²₂(8) ring synthon . This pattern involves two molecules connected by two hydrogen bonds, forming a ring that contains eight atoms. In the case of 2-amino-4-methoxy-6-methylpyrimidinium salts, these synthons typically form between the amine group (N-H) and a ring nitrogen of the pyrimidine and the carboxylate group (O=C-O⁻) of the co-former. nih.govresearchgate.net

| Graph-Set Notation | Interacting Groups | Description |

|---|---|---|

| R²₂(8) | Amine (N-H) and Pyrimidine Ring (N) with Carboxylate (O=C-O⁻) | An eight-membered ring formed by two complementary hydrogen bonds, creating a stable dimer. |

| R⁴₂(8) | Amine (N-H) and Pyrimidine Ring (N) with Salicylate groups | An eight-membered ring involving four atoms from each molecule, noted in more complex arrangements. |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., theoretical NMR, IR, Raman spectra)

Computational methods, primarily DFT, have become indispensable for predicting and interpreting the spectroscopic properties of molecules. bohrium.comnih.gov For 2-amino-4-methoxy-6-methylpyrimidine (AMMP), theoretical calculations have been performed to obtain its vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra. nih.govresearchgate.net

The process begins with optimizing the molecule's geometry at a specific level of theory, such as DFT with the 6-311++G(**) basis set. nih.gov Following optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental spectra. nih.gov The calculated FT-IR and FT-Raman spectra allow for a detailed assignment of vibrational modes, such as the stretching and bending of C-H, N-H, and C-O bonds. nih.govresearchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org This approach calculates the magnetic shielding tensors for each nucleus in the optimized structure. The computed shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). These theoretical spectra are invaluable for confirming molecular structure and assigning experimental signals. nih.gov For AMMP, the calculated vibrational frequencies and NMR chemical shifts have shown good agreement with the experimental data. nih.govresearchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled DFT) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | 3485 | 3487 | 3485 |

| NH₂ Symmetric Stretch | 3320 | 3322 | 3321 |

| C-H Stretch (Methyl) | 2945 | 2947 | 2946 |

| C=N Stretch (Ring) | 1650 | 1652 | 1651 |

Thermodynamic Parameter Calculations (e.g., enthalpy, entropy, Gibbs free energy)

Theoretical chemistry provides the tools to calculate key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G), which describe the stability and reactivity of a molecule. youtube.comyoutube.com These calculations are typically performed as part of the frequency analysis in quantum chemical software packages. researchgate.net

From a single frequency calculation on an optimized molecular geometry, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy corrections, and standard-state values for enthalpy, entropy, and Gibbs free energy. These parameters are derived from statistical mechanics, considering the translational, rotational, and vibrational contributions of the molecule at a given temperature. nist.govscielo.org.mx

For related pyrimidine derivatives, studies have shown how these thermodynamic functions change with temperature. researchgate.net As temperature increases, the values for heat capacity (Cv), entropy (S), and enthalpy (H) also increase. This is because higher temperatures lead to greater molecular vibrational intensities and thus a more random distribution of energy among the particles. researchgate.net These calculations are fundamental for predicting reaction equilibria, understanding conformational stability, and assessing the spontaneity of chemical processes under different thermal conditions. youtube.comscielo.org.mx

| Temperature (K) | Enthalpy (H) Contribution (kJ/mol) | Entropy (S) (J/mol·K) | Heat Capacity (Cv) (J/mol·K) |

|---|---|---|---|

| 100 | Low | Low | Low |

| 300 | Medium | Medium | Medium |

| 500 | High | High | High |

| 1000 | Very High | Very High | Very High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-methylpyrimidin-4-amine?

- Methodological Answer :

-

Condensation Reactions : Reacting substituted aldehydes (e.g., 4-methoxybenzaldehyde) with acetone and ammonium acetate under reflux to form intermediates, followed by cyclization to yield the pyrimidine core .

-

Nucleophilic Substitution : Using 2-methylpyrimidin-4-amine derivatives with methoxy-containing reagents (e.g., methyl iodide under basic conditions) to introduce the methoxy group .

-

Fluorodenitration : For fluorinated analogs, tetrabutylammonium fluoride (TBAF) mediates fluorodenitration of nitro precursors under mild conditions, though this requires adaptation for methoxy-methyl derivatives .

- Data Table : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Condensation | Acetone, NH4OAc, reflux | 65–75 | >95% | |

| Nucleophilic Substitution | CH3I, K2CO3, DMF, 80°C | 70–80 | >98% | |

| Fluorodenitration (adapted) | TBAF, THF, RT | 50–60* | >90% | |

| *Adapted yield for non-fluorinated analogs. |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 166.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures during cyclization steps reduces side-product formation (e.g., 60°C instead of reflux) .

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl2) to enhance nucleophilic substitution efficiency .

- Continuous Flow Reactors : Scaling up via flow chemistry improves mixing and heat transfer, increasing yield by 10–15% compared to batch methods .

Q. How should researchers resolve contradictions in reported synthesis pathways?

- Methodological Answer :

- Comparative Validation : Replicate conflicting methods (e.g., condensation vs. substitution) under identical conditions to assess reproducibility .

- Intermediate Isolation : Identify key intermediates (e.g., Schiff bases) via TLC or LC-MS to trace divergent pathways .

- Computational Modeling : Use density functional theory (DFT) to predict energetically favorable routes, aligning with experimental yields .

Q. What structural insights are revealed by crystallographic studies?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine ring, while intermolecular C–H⋯O interactions dictate crystal packing .

- Dihedral Angles : Substituents (methoxy, methyl) induce torsional strain (e.g., 12–15° deviation from coplanarity), affecting reactivity .

- Data Table : Key Crystallographic Parameters

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to modulate bioactivity .

- Hybrid Scaffolds : Combine pyrimidine with piperidine or indole moieties to enhance CNS penetration .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like α2-adrenergic receptors .

Q. What are the emerging applications in medicinal chemistry?

- Methodological Answer :

- Antihypertensive Agents : Pyrimidine derivatives act as α2-imidazoline receptor agonists, reducing blood pressure in preclinical models .

- Antimicrobial Probes : Fluorinated analogs exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus .

- Kinase Inhibition : Methyl and methoxy groups enhance selectivity for kinases like EGFR (IC50 ~50 nM in vitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.